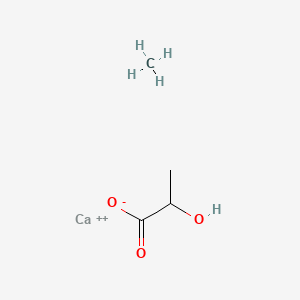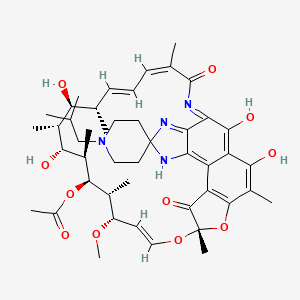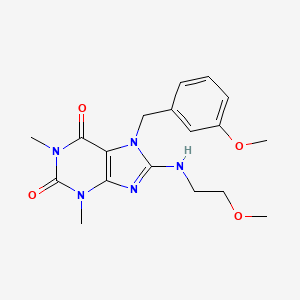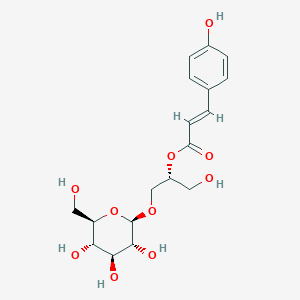
Lactate (calcium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactate (calcium), also known as calcium lactate, is a white crystalline salt with the chemical formula C₆H₁₀CaO₆. It consists of two lactate anions for each calcium cation. This compound is commonly used in medicine to treat calcium deficiencies and as a food additive to enhance calcium content .
Preparation Methods
Lactate (calcium) can be synthesized through the reaction of lactic acid with calcium carbonate or calcium hydroxide. Industrially, it is often produced by fermenting carbohydrates in the presence of calcium mineral sources such as calcium carbonate or calcium hydroxide . The fermentation process involves the use of renewable and low-cost raw materials, making it an efficient method for large-scale production .
Chemical Reactions Analysis
Lactate (calcium) undergoes several types of chemical reactions:
Oxidation and Reduction: In aqueous environments, lactate (calcium) dissociates into calcium cations and lactate anions. The lactate anions can undergo oxidation to form pyruvate.
Substitution: Lactate (calcium) can react with sulfuric acid to produce lactic acid and calcium sulfate.
Complex Formation: The lactate and calcium ions can form complexes, especially in the presence of other ions like gluconate, which increases its solubility.
Scientific Research Applications
Lactate (calcium) has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in various chemical reactions and as a stabilizer in industrial processes.
Biology: Lactate (calcium) plays a role in muscle contraction, wound healing, and memory formation.
Medicine: It is used to treat calcium deficiencies and as a dietary supplement to support bone health.
Mechanism of Action
In aqueous environments, lactate (calcium) dissociates into calcium cations and lactate anions. The lactate anions serve as an energy source in mammals by acting as intermediates in metabolic pathways. They diffuse through muscles and are transported to the liver to participate in gluconeogenesis . Additionally, lactate acts as a signaling molecule in various physiological processes, including immune cell function .
Comparison with Similar Compounds
Lactate (calcium) is often compared with other calcium salts such as calcium carbonate and calcium citrate:
Calcium Carbonate: Contains a higher percentage of elemental calcium but is less soluble in water compared to lactate (calcium).
Calcium Citrate: More bioavailable than lactate (calcium) and can be absorbed better on an empty stomach.
Similar compounds include:
- Calcium Gluconate
- Calcium Citrate
- Calcium Carbonate
Lactate (calcium) is unique due to its higher solubility in water and its ability to form complexes with other ions, enhancing its bioavailability .
Properties
Molecular Formula |
C4H9CaO3+ |
|---|---|
Molecular Weight |
145.19 g/mol |
IUPAC Name |
calcium;2-hydroxypropanoate;methane |
InChI |
InChI=1S/C3H6O3.CH4.Ca/c1-2(4)3(5)6;;/h2,4H,1H3,(H,5,6);1H4;/q;;+2/p-1 |
InChI Key |
HPWUZBSOVQMJHM-UHFFFAOYSA-M |
Canonical SMILES |
C.CC(C(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B10855078.png)
![N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B10855096.png)


![(2S)-2-[(4-methyloxane-4-carbonyl)amino]-9-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)nonanoic acid](/img/structure/B10855122.png)

![5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide;hydrochloride](/img/structure/B10855135.png)

![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B10855144.png)
![4-chloro-5-[(2Z)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B10855150.png)
![N,N-dimethylmethanamine;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;methane](/img/structure/B10855165.png)
![(2R,3S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B10855170.png)


